molecular formula C22H27BrO2 B13758549 21-Bromo-3,17-dimethoxy-19-nor-17-alpha-pregna-1,3,5(10)-trien-20-yne CAS No. 7548-46-1

21-Bromo-3,17-dimethoxy-19-nor-17-alpha-pregna-1,3,5(10)-trien-20-yne

Cat. No.: B13758549
CAS No.: 7548-46-1
M. Wt: 403.4 g/mol
InChI Key: PAAJJNWRSCPYBM-RPKDUVEISA-N
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Description

(8S,9S,13S,14S)-17-(2-bromoethynyl)-3,17-dimethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene is a complex organic compound with a unique structure It is characterized by the presence of a bromoethynyl group, multiple methoxy groups, and a cyclopenta[a]phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S,9S,13S,14S)-17-(2-bromoethynyl)-3,17-dimethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.

    Introduction of the bromoethynyl group: This step often involves the use of brominating agents and ethynylation reactions.

    Methoxylation: The addition of methoxy groups is usually carried out using methanol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can target the bromoethynyl group, converting it to a simpler ethynyl group.

    Substitution: The bromoethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional carbonyl groups, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It can serve as a building block for more complex molecules and materials.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or signaling molecules.

Medicine

Medicinal chemistry applications include the development of new drugs, particularly those targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (8S,9S,13S,14S)-17-(2-bromoethynyl)-3,17-dimethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene involves its interaction with molecular targets such as enzymes or receptors. The bromoethynyl group can participate in covalent bonding with active sites, while the methoxy groups might influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (8S,9S,13S,14S)-17-(2-bromoethynyl)-3,17-dimethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene lies in its combination of functional groups and its potential for diverse chemical reactivity and applications.

Properties

CAS No.

7548-46-1

Molecular Formula

C22H27BrO2

Molecular Weight

403.4 g/mol

IUPAC Name

(8R,9S,13S,14S)-17-(2-bromoethynyl)-3,17-dimethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C22H27BrO2/c1-21-10-8-18-17-7-5-16(24-2)14-15(17)4-6-19(18)20(21)9-11-22(21,25-3)12-13-23/h5,7,14,18-20H,4,6,8-11H2,1-3H3/t18-,19-,20+,21+,22?/m1/s1

InChI Key

PAAJJNWRSCPYBM-RPKDUVEISA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2(C#CBr)OC)CCC4=C3C=CC(=C4)OC

Canonical SMILES

CC12CCC3C(C1CCC2(C#CBr)OC)CCC4=C3C=CC(=C4)OC

Origin of Product

United States

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